molecular formula C18H21NO2 B3757716 N-(2,3-dimethylphenyl)-4-phenoxybutanamide

N-(2,3-dimethylphenyl)-4-phenoxybutanamide

Cat. No.: B3757716
M. Wt: 283.4 g/mol
InChI Key: DQAOQQIJWCJAPR-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-phenoxybutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 3 positions, and a phenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-4-phenoxybutanamide can be achieved through a multi-step process involving the following key steps:

  • Formation of the Amide Bond: : The initial step involves the reaction of 2,3-dimethylaniline with 4-phenoxybutanoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

    Reaction Conditions

    • Solvent: Dichloromethane
    • Temperature: 0-5°C
    • Duration: 2-4 hours
  • Purification: : The crude product is then purified using column chromatography to obtain the desired This compound .

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-phenoxybutanamide: undergoes various chemical reactions, including:

    Oxidation: The phenyl and phenoxy groups can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, temperature50-70°C

    Reduction: Lithium aluminum hydride in dry ether, temperature0-25°C

    Substitution: Sodium hydroxide in ethanol, temperature60-80°C

Major Products

    Oxidation: Formation of carboxylic acids and phenols

    Reduction: Formation of primary amines

    Substitution: Formation of substituted phenoxy derivatives

Scientific Research Applications

N-(2,3-dimethylphenyl)-4-phenoxybutanamide: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is employed in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and phenoxy groups facilitate binding to hydrophobic pockets, while the amide group can form hydrogen bonds with active site residues. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

N-(2,3-dimethylphenyl)-4-phenoxybutanamide: can be compared with similar compounds such as:

    N-(2,3-dimethylphenyl)-4-methoxybutanamide: Similar structure but with a methoxy group instead of a phenoxy group.

    N-(2,3-dimethylphenyl)-4-chlorobutanamide: Contains a chlorine atom instead of a phenoxy group.

    N-(2,3-dimethylphenyl)-4-hydroxybutanamide: Features a hydroxyl group in place of the phenoxy group.

Uniqueness: : The presence of the phenoxy group in This compound imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions, which can enhance its binding affinity and specificity in biological systems.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-phenoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14-8-6-11-17(15(14)2)19-18(20)12-7-13-21-16-9-4-3-5-10-16/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAOQQIJWCJAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCCOC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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